Palmitoyl tripeptide-8
Overview
Description
Palmitoyl Tripeptide-8, also known as PPT-8, is a peptide compound derived from plants or synthesized, comprising the fatty acid palmitic acid and the tripeptide-8 . It consists of arginine, histidine, and phenylalanine and is characterized as a multifunctional neuropeptide .
Synthesis Analysis
Palmitoyl Tripeptide-8 is a synthetic peptide often incorporated into skincare cosmetics . It is synthesized by combining the fatty acid palmitic acid with tripeptide-8 . The peptide part of the molecule acts like a messenger, instructing skin cells to produce more collagen and elastin .Molecular Structure Analysis
The molecular formula of Palmitoyl Tripeptide-8 is C37H61N9O4, and its molecular weight is 695.94 .Chemical Reactions Analysis
Palmitoyl Tripeptide-8 has been shown to inhibit IL-8 production in UVB-irradiated keratinocytes and in IL-1 stimulated fibroblasts . It also reduces the adverse consequences triggered by substance P release, leading to a decrease in the release of inflammatory cytokines (IL-1, IL-8, TNF-α), alleviating vasodilation, preventing and reducing external stimuli irritation, relieving symptoms such as itching, stinging, erythema, and edema, maintaining the normal sensitivity threshold of the skin, and promoting overall skin health .Scientific Research Applications
Cosmetic Applications and Skin Improvement
- Skin Conditioning and Safety : Palmitoyl Tripeptide-8, along with other peptides like Tripeptide-1 and Hexapeptide-12, primarily functions as skin conditioning agents in cosmetics. They are used in concentrations typically less than 10 ppm and have been found safe for cosmetic use (Johnson et al., 2018).
- Anti-Wrinkle and Anti-Aging Effects : Studies have shown that Palmitoyl Tripeptide-8 can stimulate collagen production and fibroblast proliferation. This compound has demonstrated promising results in reducing skin wrinkles and improving skin elasticity, indicating its effectiveness as an anti-aging agent (배순민 et al., 2010).
Palmitoylation in Peptides
- Palmitoylation Process and Effects : Palmitoylation, the process of adding a palmitoyl group to peptides, has been studied for its effects on peptide structure and function. For instance, the S, S-dipalmitoylation of specific peptides has been found to substantially increase their alpha-helix content in certain environments, affecting their biological activities (Yousefi-Salakdeh et al., 1999).
Pharmaceutical and Medical Research
- Antimicrobial Activities : Palmitoyl Tripeptide-8 encapsulated in ethosome vesicles has shown higher antimicrobial activities compared to traditional preservatives like methyl paraben. This suggests its potential use in antimicrobial applications, especially in cosmetic formulations (Yeon-Jung Lee et al., 2014).
- Drug Delivery Systems : Supramolecular and biocompatible hydrogels have been developed for topical applications, incorporating Palmitoyl Tripeptide-5. Such hydrogels demonstrate the potential of palmitoyl tripeptides in drug delivery systems, although the transdermal permeation of Palmitoyl Tripeptide-5 was found to be minimal (Seyedeh Rojin Shariati Pour et al., 2023).
Cosmetics for Sensitive Skin
- Usage in Sensitive Skin Products : Palmitoyl Tripeptide-8 is utilized in cosmetics specifically designed for sensitive skin. Its inclusion in such products highlights its role as an active ingredient that interacts with skin cells via multiple mechanisms (Resende et al., 2021).
Future Directions
The skin benefits offered by Palmitoyl Tripeptide-8 are vast, making it a valuable resource in the beauty and skincare industry . It enhances the appearance and touch of your skin by encouraging the synthesis of essential skin proteins . This leads to a smoother skin texture and improved complexion, minimizing the appearance of fine lines and wrinkles for a youthful glow . Future research may focus on further exploring its benefits and potential applications in skincare.
properties
IUPAC Name |
N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUVOTYPRYBNG-QAXCHELISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H61N9O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl tripeptide-8 | |
CAS RN |
936544-53-5 | |
Record name | Palmitoyl tripeptide-8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936544535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYL TRIPEPTIDE-8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55HZC7YQA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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